molecular formula C5H7ClN2O3 B6218160 methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2742657-86-7

methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B6218160
CAS No.: 2742657-86-7
M. Wt: 178.6
InChI Key:
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Description

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino acid derivative with a suitable reagent to form the oxazole ring. For instance, the reaction of an amino acid ester with a nitrile oxide can yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the oxazole ring .

Scientific Research Applications

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

    Medicine: Some derivatives of this compound have exhibited promising biological activities, such as antimicrobial and anticancer properties, making them candidates for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both amino and ester functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

2742657-86-7

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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